molecular formula C15H14N6O3S B2843160 N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1116071-24-9

N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

Cat. No. B2843160
CAS RN: 1116071-24-9
M. Wt: 358.38
InChI Key: LMFNEBLWNGUSND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a carboxamide group (-CONH2), a methoxy group (-OCH3), and a methylsulfonyl group (-SO2CH3). These functional groups could potentially give this compound a variety of chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction, and the carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative . The methoxy and methylsulfonyl groups could be added through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring would give the molecule a cyclic structure, and the other functional groups would be attached to this ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the carboxamide group could participate in hydrolysis reactions, and the methoxy group could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide, methoxy, and methylsulfonyl groups could make the compound soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research could involve testing its properties under various conditions .

properties

IUPAC Name

2-[[4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-24-10-4-2-3-9(5-10)11-6-12(22)20-15(18-11)25-7-13(23)19-14-16-8-17-21-14/h2-6,8H,7H2,1H3,(H,18,20,22)(H2,16,17,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFNEBLWNGUSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

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